

potential off-target effects of (R)-ML375

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Compound of Interest		
Compound Name:	(R)-ML375	
Cat. No.:	B12374501	Get Quote

Technical Support Center: (R)-ML375

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **(R)-ML375** for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary known activity of **(R)-ML375**?

A1: **(R)-ML375** is the inactive enantiomer of the M5 muscarinic acetylcholine receptor (mAChR) negative allosteric modulator (NAM), ML375 (the (S)-enantiomer).[1][2] Experimental data shows that **(R)-ML375** is devoid of activity at the human M5 mAChR, with an IC50 greater than 30 μM.[1][2] In contrast, the active (S)-enantiomer, ML375, has an IC50 of 300 nM for the human M5 receptor.[1][3]

Q2: I am observing an unexpected effect in my experiment when using **(R)-ML375** as a negative control. Could this be due to off-target effects?

A2: While **(R)-ML375** is considered inactive at the M5 receptor, the possibility of off-target effects, though likely minimal, cannot be entirely excluded, especially at high concentrations. The active enantiomer, (S)-ML375, was screened against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters. In this panel, it showed significant binding (>50% inhibition at 10 μ M) only at the cannabinoid 1 (CB1) receptor (66% inhibition), but subsequent functional assays showed no activity at this target.[1] It is plausible that **(R)-ML375**



shares a similar off-target profile, but specific screening data for the (R)-enantiomer is not readily available.

Q3: What is the known selectivity profile of the active enantiomer, (S)-ML375?

A3: The active enantiomer, (S)-ML375, is highly selective for the M5 mAChR. It is inactive at the M1, M2, M3, and M4 mAChR subtypes, with IC50 values greater than 30 µM for both human and rat receptors.[1][4]

Q4: Has the effect of ML375 on cytochrome P450 (CYP) enzymes been investigated?

A4: Yes, the active enantiomer, (S)-ML375, was profiled against human cytochrome P450 enzymes and showed acceptable IC50 values, suggesting a low potential for drug-drug interactions mediated by these enzymes.[1][5]

Troubleshooting Guide

Issue: Unexpected biological activity observed when using (R)-ML375 as a negative control.

Possible Cause 1: High Concentration Leading to Off-Target Effects

- Troubleshooting Step: Reduce the concentration of (R)-ML375 to the lowest effective
 concentration for your experimental setup. Given its inactivity at the primary target, any
 effects observed at high micromolar concentrations are more likely to be due to off-target
 interactions.
- Recommendation: If possible, perform a dose-response curve with (R)-ML375 to determine
 if the observed effect is concentration-dependent.

Possible Cause 2: Contamination of (R)-ML375 with the active (S)-enantiomer

- Troubleshooting Step: Verify the enantiomeric purity of your (R)-ML375 sample.
 Contamination with even small amounts of the highly potent (S)-enantiomer could lead to M5-mediated effects.
- Recommendation: If purity is a concern, obtain a new, certified pure batch of (R)-ML375.



Possible Cause 3: Off-target activity at an unknown site

- Troubleshooting Step: As the off-target profile of **(R)-ML375** is not extensively characterized, consider the possibility of interaction with a novel target.
- Recommendation: To investigate this, you could perform broader screening assays, such as a kinase panel or a more extensive receptor binding panel, with your **(R)-ML375** sample.

Data Summary

Table 1: In Vitro Potency of ML375 Enantiomers at

Muscarinic Receptors

Compound	- Target	Species	IC50
(S)-ML375	M5 mAChR	Human	300 nM[1]
(S)-ML375	M5 mAChR	Rat	790 nM[1][3]
(S)-ML375	M1-M4 mAChR	Human	>30 µM[1][4]
(S)-ML375	M1-M4 mAChR	Rat	>30 µM[1]
(R)-ML375	M5 mAChR	Human	>30 µM[1][2]

Table 2: Cytochrome P450 Inhibition Profile of (S)-ML375

CYP Isoform	IC50 (µM)
3A4	16[1]
2D6	26[1]
1A2	25[1]
2C9	7.4[1][5]

Experimental Protocols

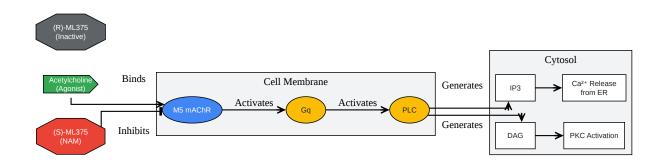
Protocol 1: Calcium Mobilization Assay for M5 mAChR Activity



This protocol is a general representation of the functional assay used to determine the potency of ML375 enantiomers.

- Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor are cultured in appropriate media.
- Cell Plating: Cells are seeded into 384-well plates and grown to confluence.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
 according to the manufacturer's instructions.
- Compound Addition: (R)-ML375 or (S)-ML375 is added to the wells at various concentrations.
- Agonist Stimulation: After a pre-incubation period with the compound, the cells are stimulated with an M5 receptor agonist (e.g., acetylcholine).
- Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
- Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

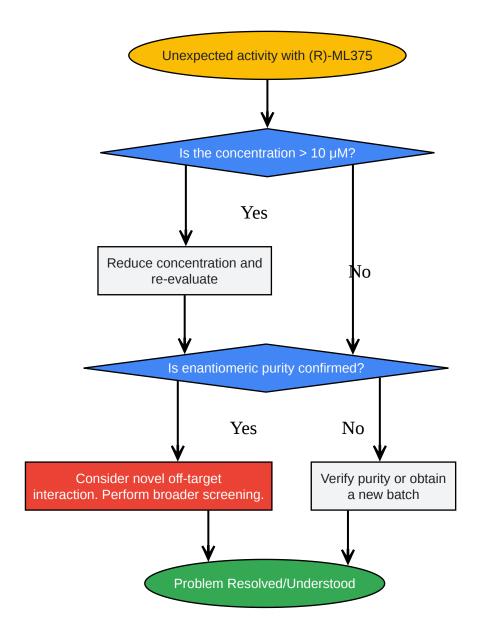
Visualizations





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Caption: M5 muscarinic acetylcholine receptor signaling pathway and the inhibitory action of (S)-ML375.



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References

- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Table 3, In vitro and in vivo DMPK profile of ML375 Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
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